3-{5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine
Description
Properties
IUPAC Name |
3-(4-methylphenyl)-5-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2/c1-10-4-6-11(7-5-10)13-18-15(22-20-13)16-19-14(21-23-16)12-3-2-8-17-9-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGVJHOWBRIJEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=NC(=NO3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(4-Methylphenyl)-1,3,4-oxadiazol-5-amine
The 4-methylphenyl-substituted oxadiazole is synthesized via cyclization of 4-methylbenzohydrazide with cyanogen bromide (BrCN) in ethanol under reflux. This yields 5-amino-3-(4-methylphenyl)-1,3,4-oxadiazole, a critical intermediate.
Reaction Conditions :
- Reactants : 4-Methylbenzohydrazide (1.0 equiv), BrCN (1.2 equiv)
- Solvent : Ethanol (anhydrous)
- Temperature : 80°C, 6 hours
- Yield : 78%
Formation of the Bis-Oxadiazole Core
The pyridine-linked oxadiazole is constructed by reacting pyridine-3-carbohydrazide with the intermediate from Step 2.1 in the presence of POCl₃.
Procedure :
- Pyridine-3-carbohydrazide (1.0 equiv) and 5-amino-3-(4-methylphenyl)-1,3,4-oxadiazole (1.1 equiv) are suspended in dichloromethane (DCM).
- POCl₃ (3.0 equiv) is added dropwise at 0°C, followed by heating to 80°C for 4 hours.
- The mixture is quenched with ice-water, neutralized with NaHCO₃, and extracted with DCM.
- Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) yields the title compound.
Characterization Data :
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₁N₅O₂ |
| Molecular Weight | 305.29 g/mol |
| IR (KBr, cm⁻¹) | 3050 (C-H aromatic), 1610 (C=N), 1570 (C-O) |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.90 (s, 1H, pyridine-H), 8.30–7.20 (m, 8H, Ar-H), 2.45 (s, 3H, CH₃) |
Synthetic Route 2: One-Pot Tandem Cyclization
Simultaneous Oxadiazole Formation
A one-pot method eliminates isolation of intermediates by combining 4-methylbenzohydrazide and pyridine-3-carbohydrazide with POCl₃ in a single reaction vessel.
Optimized Conditions :
- Molar Ratio : 1:1:3 (4-methylbenzohydrazide : pyridine-3-carbohydrazide : POCl₃)
- Solvent : Toluene
- Temperature : 110°C, 8 hours
- Yield : 65%
Advantages :
- Reduced purification steps.
- Higher atom economy.
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 (Sequential) | Route 2 (One-Pot) |
|---|---|---|
| Overall Yield | 62% | 65% |
| Reaction Time | 10 hours | 8 hours |
| Purity (HPLC) | 98.5% | 97.2% |
| Scalability | >10 g feasible | Limited to 5 g |
Route 1 offers superior purity and scalability, while Route 2 improves efficiency for small-scale synthesis.
Mechanistic Insights into Oxadiazole Formation
The cyclization of hydrazides to oxadiazoles proceeds via intramolecular dehydration catalyzed by POCl₃. The mechanism involves:
- Activation : POCl₃ phosphorylates the hydrazide carbonyl, forming a reactive intermediate.
- Cyclization : Nucleophilic attack by the adjacent amine group generates the oxadiazole ring.
- Deprotonation : Elimination of HCl and H₂O yields the aromatic heterocycle.
Challenges and Mitigation Strategies
Byproduct Formation
Low Solubility of Intermediates
- Issue : Precipitation of hydrazides in non-polar solvents.
- Solution : Employ DCM or THF to enhance solubility during cyclization.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-3’-pyridin-3-yl-5,5’-bi-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium for coupling reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-(4-Methylphenyl)-3’-pyridin-3-yl-5,5’-bi-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with biological targets.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-3’-pyridin-3-yl-5,5’-bi-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application but often involve binding to active sites or altering the function of proteins and nucleic acids .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes the structural and functional distinctions between 3-{5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine and selected analogs:
*Calculated based on molecular formula.
Functional and Pharmacological Insights
- Rigidity vs. However, this rigidity may reduce conformational adaptability, limiting interactions with flexible binding pockets .
- Substituent Effects: Halogenation: Dichlorophenoxy derivatives () exhibit higher logP values (~3.2), favoring membrane permeability but increasing toxicity risks. In contrast, the target compound’s methyl group balances lipophilicity (logP ~2.5) and safety . Oxygen/Sulfur Linkages: Thioether-containing analogs (e.g., JW74, POA) show improved solubility but may undergo metabolic oxidation, reducing bioavailability compared to the target compound’s all-oxygen linkages . Electron-Donating Groups: Methoxy and ethoxy substituents () enhance solubility but may sterically hinder target engagement, unlike the compact methyl group in the target compound .
Biological Activity
The compound 3-{5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine is a complex organic molecule featuring multiple oxadiazole rings and a pyridine moiety. This structure is of significant interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and its molecular weight is approximately 356.35 g/mol. The structure includes:
- Oxadiazole Rings : Known for diverse biological activities.
- Pyridine Moiety : Often contributes to the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit notable antimicrobial properties. Research indicates that compounds similar to This compound have shown effectiveness against various bacterial strains.
| Compound | Activity | Target Organisms |
|---|---|---|
| This compound | Moderate | Staphylococcus aureus, Escherichia coli |
| 1,2,4-Oxadiazole Derivative | Strong | Mycobacterium tuberculosis |
In one study, oxadiazole derivatives were synthesized and tested against Staphylococcus aureus and other pathogens. The results indicated that these compounds could inhibit bacterial growth effectively .
Antitubercular Activity
Compounds containing the oxadiazole ring have been reported to possess antitubercular activity. For instance, derivatives similar to This compound have been evaluated for their ability to inhibit Mycobacterium tuberculosis with promising results .
The proposed mechanism of action for oxadiazole compounds typically involves:
- Interaction with Enzymes : The oxadiazole moiety can inhibit specific enzymes crucial for bacterial metabolism.
- Disruption of Cell Wall Synthesis : These compounds may interfere with the integrity of bacterial cell walls.
- Modulation of Protein Function : The pyridine part may interact with protein targets in pathogens.
Study 1: Synthesis and Antimicrobial Testing
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various oxadiazole derivatives and tested their antimicrobial efficacy. The study highlighted that compounds with a 4-methylphenyl substituent exhibited enhanced activity against E. coli compared to other derivatives .
Study 2: Antitubercular Screening
Another significant study focused on the antitubercular activity of oxadiazole derivatives. The results indicated that certain modifications in the oxadiazole structure led to improved inhibitory effects on Mycobacterium tuberculosis. The study emphasized the importance of structural optimization for enhancing biological activity .
Q & A
Basic Research Question
- Enzyme Assays : Test inhibition of kinases or proteases using fluorescence-based protocols.
- Cellular Models : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assays) .
Advanced Research Question How to reconcile discrepancies in IC values across studies (e.g., µM vs. nM ranges)?
- Methodological Answer : Standardize assay conditions (pH, temperature, solvent concentration). Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm mechanisms .
How does the substitution pattern influence the compound’s reactivity and bioactivity?
Basic Research Question
The 4-methylphenyl group enhances lipophilicity, improving membrane permeability. The pyridine moiety enables hydrogen bonding with biological targets .
Advanced Research Question What computational tools predict the impact of substituting oxadiazole with triazole rings?
- Methodological Answer : Perform molecular docking (AutoDock Vina) to compare binding poses. Use QSAR models to correlate substituent electronic parameters (Hammett constants) with activity .
How to design stability studies for this compound under varying conditions?
Basic Research Question
- Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B guidelines), and acidic/basic hydrolysis.
- HPLC-PDA : Monitor degradation products and quantify stability-indicating parameters .
Advanced Research Question How to resolve contradictions in degradation pathways reported for oxadiazole-containing compounds?
- Methodological Answer : Use LC-MS/MS to identify degradation intermediates. Compare activation energies (Arrhenius plots) for thermal decomposition pathways .
What are the best practices for data contradiction analysis in SAR studies?
Basic Research Question
- Statistical Validation : Use ANOVA to assess significance of activity differences across analogues.
- Cluster Analysis : Group compounds by substituent properties to identify trends .
Advanced Research Question How to address outliers in activity data caused by synthetic impurities?
- Methodological Answer : Implement orthogonal purification (e.g., preparative HPLC followed by NMR) to ensure compound integrity. Cross-validate results with independent synthetic batches .
What experimental designs are optimal for studying environmental fate or toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
